Cas no 157878-04-1 (2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-)
![2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl- structure](https://de.kuujia.com/scimg/cas/157878-04-1x500.png)
157878-04-1 structure
Produktname:2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-
2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-
- 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arab...
- 2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-
- 2(1H)-pyrimidinone, 1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl]-beta-D-arabino-hexopyranosyl]-4-[(3-methyl-1-oxo-2-buten-1-yl)amino]-
- Cytosaminomycin C
- N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide
- CHEBI:201096
- 157878-04-1
- Antibiotic KO 8119C
-
- Inchi: InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)
- InChI-Schlüssel: QIFBWQHIMSOVGC-UHFFFAOYSA-N
- Lächelt: C/C(=C/C(NC1C=CN(C2CC(O)C(OC3OC(C)C(N(C)C)C(O)C3O)C(C)O2)C(=O)N=1)=O)/C
Berechnete Eigenschaften
- Genaue Masse: 496.253
- Monoisotopenmasse: 496.253
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 6
- Komplexität: 887
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 153Ų
Experimentelle Eigenschaften
- Dichte: 1.42
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.618
2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl- Verwandte Literatur
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
157878-04-1 (2-Butenamide,N-[1-[2,6-dideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]-b-D-arabino-hexopyranosyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-3-methyl-) Verwandte Produkte
- 261633-71-0((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine)
- 1396806-79-3(1-(3-chlorobenzoyl)-4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine hydrochloride)
- 899944-96-8(N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-N'-cycloheptylethanediamide)
- 36937-90-3(Propanedinitrile,2-[[3-(trifluoromethyl)phenyl]methylene]-)
- 2060033-06-7(2-cyclopentyl-3-(pyridin-3-yl)propanoic acid hydrochloride)
- 2228001-00-9(rac-2-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1795904-24-3(1-[1-(2-Cyanoacetyl)piperidin-4-YL]-3,3-dimethylurea)
- 881941-89-5(ethyl 4-{4-(dimethylsulfamoyl)phenylamino}-7-(trifluoromethyl)quinoline-3-carboxylate)
- 2228876-92-2(tert-butyl N-4-(4-aminobutyl)-3-hydroxyphenylcarbamate)
- 1080-12-2(4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
